4-Amino-1,2-naphthoquinone

Descripción

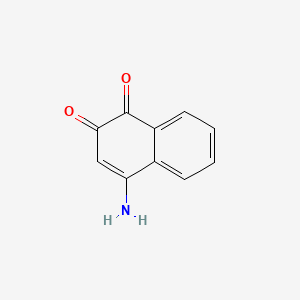

4-Amino-1,2-naphthoquinone (C₁₀H₇NO₂, molecular weight 173.17 g/mol) is a naphthoquinone derivative featuring an amino group at the C4 position and two ketone groups at C1 and C2 (Figure 1). It is synthesized via nucleophilic substitution of β-naphthoquinone-4-sulfonate (β-NQS) with aliphatic or aromatic amines . The compound exhibits distinct color changes depending on the amine used: reactions with secondary aliphatic amines yield yellow products, while primary amines produce violet byproducts due to tautomeric equilibria or side reactions .

Biologically, this compound derivatives demonstrate significant anticancer activity. For example, its thiosemicarbazone derivatives exhibit cytotoxicity against various cancer cell lines (IC₅₀: 5.73–17.67 μM) . Additionally, it acts as a redox mediator in microbial degradation pathways, enhancing azo dye reduction under anaerobic conditions .

Structure

3D Structure

Propiedades

IUPAC Name |

4-aminonaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGONFFFOEMASIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203035, DTXSID701285628 | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-imino-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-35-5, 93484-98-1 | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-imino-1(4H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-1,2-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2URY17RR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Biocatalytic Synthesis Using CotA-Laccase

Enzyme-Mediated One-Pot Reactions

A groundbreaking biocatalytic strategy for synthesizing 4-arylamino-1,2-naphthoquinones was developed using CotA-laccase from Bacillus subtilis. This method leverages the enzyme’s oxidative capabilities to generate the 1,2-naphthoquinone nucleus in situ from 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA). Subsequent cross-coupling with aromatic amines under mild aqueous conditions (pH 5.0, 30°C) yields 4-amino-1,2-naphthoquinone derivatives with high regioselectivity.

Key advantages of this approach include:

- Eco-friendly conditions : Eliminates toxic solvents and harsh reagents.

- Substrate specificity : CotA-laccase selectively oxidizes AHNSA over competing substrates, ensuring a clean reaction pathway.

- Scalability : Reactions proceed efficiently at millimolar substrate concentrations.

Electrochemical analyses revealed CotA-laccase’s preferential activity for AHNSA (Km = 0.12 mM, kcat = 1.8 s⁻¹) compared to other phenolic substrates, underscoring its suitability for this synthesis.

Chemical Amination Approaches

Direct Amination of 1,2-Naphthoquinone

Classical chemical methods involve the reaction of 1,2-naphthoquinone with primary amines. However, studies demonstrate that this approach predominantly yields 2-amino-1,4-naphthoquinone derivatives due to a spontaneous 1,2 → 1,4 carbonyl transposition (Fig. 1). For example, treatment of 1,2-naphthoquinone with 4-methoxyaniline produces 2-(4-methoxyanilino)-1,4-naphthoquinone rather than the desired 4-amino-1,2 isomer.

Table 1: Outcomes of 1,2-Naphthoquinone Amination with Primary Amines

| Amine | Product Structure | Regioselectivity | Yield (%) |

|---|---|---|---|

| 4-Methoxyaniline | 2-Amino-1,4-naphthoquinone | 1,4-Quinone | 78 |

| n-Butylamine | 2-Amino-1,4-naphthoquinone | 1,4-Quinone | 65 |

This regiochemical challenge arises from the inherent instability of the 1,2-quinone intermediate, which undergoes rapid tautomerization to the more thermodynamically stable 1,4-quinone form upon amine addition.

Advanced Techniques for Reaction Optimization

Ultrasonic Irradiation

Ultrasonic techniques have reduced reaction times for naphthoquinone derivatives by enhancing mass transfer and reaction kinetics. In the synthesis of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, ultrasound reduced reaction times from hours to 30 minutes while maintaining yields >80%. Similar benefits could be realized for this compound if side reactions are minimized.

Comparative Analysis of Methodologies

Table 2: Synthesis Methods for this compound Derivatives

*Reported for 1,4-naphthoquinone analogs.

The enzymatic method surpasses traditional approaches in both selectivity and sustainability, though scalability remains limited by enzyme cost and stability. Chemical methods, while scalable, fail to achieve the desired regiochemistry without additional directing groups.

Análisis De Reacciones Químicas

Oxidación: La 4-Amino-1,2-naftoquinona puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados.

Reducción: La reducción de la parte quinona produce la hidroquinona correspondiente.

Sustitución: Se pueden introducir sustituyentes en el grupo amino o en el anillo de naftoquinona.

Reactivos y condiciones comunes: Los reactivos como el peróxido de hidrógeno (para la oxidación), el borohidruro de sodio (para la reducción) y varios agentes aminantes (para la sustitución) se emplean comúnmente.

- Los productos principales dependen de las condiciones de reacción específicas y de los sustituyentes utilizados. Estos podrían incluir naftoquinonas amino-sustituidas o sus derivados.

4. Aplicaciones en la investigación científica

Biología: Puede exhibir actividades biológicas, como propiedades antioxidantes o inhibición enzimática.

Medicina: Las investigaciones exploran su potencial como agente antineoplásico o su papel en otras áreas terapéuticas.

Industria: Aunque no se utiliza ampliamente en la industria, sus derivados podrían encontrar aplicaciones en colorantes, productos farmacéuticos o materiales.

Aplicaciones Científicas De Investigación

Biology: It may exhibit biological activities, such as antioxidant properties or enzyme inhibition.

Medicine: Investigations explore its potential as an antineoplastic agent or its role in other therapeutic areas.

Industry: Although not widely used industrially, its derivatives might find applications in dyes, pharmaceuticals, or materials.

Mecanismo De Acción

- El mecanismo de acción exacto de la 4-amino-1,2-naftoquinona depende de sus interacciones específicas con los objetivos biológicos. Se necesitan más investigaciones para dilucidar estas vías.

Comparación Con Compuestos Similares

Structural and Electronic Differences

Key Compounds Compared :

- 4-Amino-1,2-naphthoquinone (24)

- 2-Amino-1,4-naphthoquinone (II)

- 4-Ethanolamino-1,2-naphthoquinone (25)

- 1,4-Naphthoquinone Derivatives (e.g., 2-hydroxy-3-anilino-1,4-naphthoquinone)

Table 1: Structural Parameters

| Compound | C–N Bond Length (Å) | Tautomerization Potential | Key Functional Groups |

|---|---|---|---|

| This compound | 1.352 | High (amino–imino) | C4-NH₂, C1/C2=O |

| Carbazoyl analogue (25) | 1.411 | Low | C4-carbazoyl, C1/C2=O |

| 2-Amino-1,4-naphthoquinone | N/A | Moderate | C2-NH₂, C1/C4=O |

The shorter C–N bond in this compound (vs. 1.411 Å in carbazoyl analogues) suggests partial double-bond character, enabling amino–imino tautomerization. This contrasts with 1,4-naphthoquinones, where substituents at C2/C3 influence redox behavior .

Table 2: Reaction Conditions and Outcomes

| Compound | Synthesis Method | Reaction Time | Key Observations |

|---|---|---|---|

| This compound | β-NQS + secondary amines (e.g., Et₃N) | 4–72 h | Clean product (yellow) |

| This compound | β-NQS + primary amines (e.g., MeNH₂) | 4–72 h | Mixtures (violet byproducts) |

| 2-Amino-1,4-naphthoquinone | 1,2-Naphthoquinone + primary amines | 60 min | 1,2 → 1,4 carbonyl transposition |

Reactions with primary amines are less selective due to competing pathways, such as desulfoamination or tautomerization . In contrast, 1,4-naphthoquinone derivatives (e.g., 2-hydroxy-3-anilino-1,4-naphthoquinone) require Lewis acid catalysts (CeCl₃, FeCl₃) for Michael additions, yielding stable hemiaminals .

Stability and Degradation

Table 4: Degradation Kinetics

| Compound | Degradation Rate (kH, M⁻¹ h⁻¹) | pH Stability Range |

|---|---|---|

| This compound | 0.901 (H⁺-catalyzed) | 0.65–7.50 |

| 4-Ethanolamino-1,2-naphthoquinone | 1.34×10⁻³ (water-catalyzed) | 3.50–7.50 |

This compound degrades rapidly under acidic conditions (pH < 3.5), while ethanolamino derivatives are stable in neutral to weakly basic environments . In contrast, 1,4-naphthoquinones like lawsone (2-hydroxy-1,4-naphthoquinone) exhibit greater photostability .

Actividad Biológica

4-Amino-1,2-naphthoquinone (4-AQ) is a compound of significant interest due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the current understanding of its biological properties, synthesizing findings from various studies.

This compound is a derivative of naphthoquinone, characterized by the presence of an amino group at the 4-position of the naphthoquinone structure. This modification enhances its reactivity and biological activity compared to other naphthoquinones.

Anticancer Activity

Research has demonstrated that 4-AQ exhibits potent cytotoxic effects against various cancer cell lines. In a study evaluating the compound's efficacy against HepG2 (liver cancer) cells, it was found that 4-AQ had an EC50 value of approximately 3 μM, indicating strong anticancer potential. The compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and reactive oxygen species (ROS) generation .

Case Study: HepG2 Cell Line

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| 4-Amino-1,2-NQ | 3 | Induction of apoptosis via ROS |

| 1,2-Naphthoquinone | >10 | Less effective in comparison |

Antimicrobial Activity

4-AQ has been evaluated for its antimicrobial properties against various microorganisms. Its mechanism involves the generation of ROS, which can damage microbial cells. Studies indicate that derivatives of naphthoquinones, including 4-AQ, show significant activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of 4-AQ. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. The inhibition rate observed was up to 85% at a concentration of 50 μM . This suggests that 4-AQ may serve as a therapeutic agent in managing neurodegenerative disorders.

The biological activity of 4-AQ is primarily attributed to its ability to undergo redox cycling, leading to the formation of ROS. This process is facilitated by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1), which activates the compound within cells . The resulting oxidative stress can trigger cell death in cancerous and microbial cells while potentially providing protective effects in neuronal tissues.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-amino-1,2-naphthoquinone derivatives?

Answer:

The synthesis of this compound derivatives can be optimized using tandem reactions, microwave-assisted multicomponent approaches, and Herz condensation. For example:

- Microwave-assisted synthesis enables rapid assembly of naphthoquinone hybrids (e.g., with tetronic acid and aromatic aldehydes) under acidic conditions, though substituent limitations (e.g., hydroxy or methoxy groups) require alternative strategies .

- Herz condensation with SCl under aprotic conditions yields cationic dithiazolyl-naphthoquinone intermediates, which can be reduced to neutral radicals or anions for further functionalization .

- Chemoenzymatic and metal-catalyzed routes are also viable for generating diverse analogs, particularly for bioactive hybrid molecules .

Advanced: How do structural modifications influence the redox behavior and pharmacological activity of this compound derivatives?

Answer:

Structural features such as substituent position, intramolecular hydrogen bonding, and conjugation significantly impact redox and biological properties:

- Electrochemical studies (cyclic voltammetry, DPV) reveal two monoelectronic reduction peaks in 2-benzylamino-1,4-naphthoquinone, attributed to quinone core reduction and hydrogen bonding networks .

- Anticonvulsant activity in MES and sc. PTZ tests correlates with electron-withdrawing substituents (e.g., halogens) enhancing redox cycling, while bulky groups reduce CNS permeability .

- Anti-inflammatory activity in natural analogs like crataequinones A/B depends on fused furan rings and methoxy/hydroxy groups, which modulate ICAM-1 inhibition .

Basic: What experimental protocols are recommended for evaluating the stability of this compound derivatives in aqueous solutions?

Answer:

Degradation kinetics studies under controlled pH and ionic strength are critical:

- Pseudo-first-order kinetics models (via HPLC) show pH-dependent degradation. For example, acidic conditions (pH < 3.5) accelerate hydrolysis of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone, while neutral to basic conditions stabilize the compound .

- Catalytic rate constants ( for hydrogen ion, for water) quantify degradation pathways, guiding formulation strategies for in vivo applications .

Advanced: How can multivariate curve resolution (MCR) optimize analytical quantification of this compound derivatives?

Answer:

MCR enhances resolution of overlapping spectral data in complex systems:

- Continuous-flow spectrophotometric titrations coupled with MCR resolve species formed during amino acid reactions with 1,2-naphthoquinone-4-sulfonate, enabling precise quantification of reaction intermediates across pH gradients (6.5–12.5) .

- Auxiliary reagents like tetradecylbenzyldimethylammonium chloride improve sensitivity for dopamine detection using sodium 1,2-naphthoquinone-4-sulfonate as a chromogenic agent .

Basic: What in vitro assays are suitable for screening the antimalarial activity of this compound analogs?

Answer:

- Plasmodium falciparum bioassays (e.g., W2 and D6 clone inhibition) identify potent derivatives. For example, 2-amino-3-chloro-1,4-naphthoquinone exhibits IC values of 0.18 μM against W2, outperforming chloroquine (0.23 μM) .

- Structure-activity relationships (SAR) prioritize this compound over 2-hydroxy-1,4-naphthoquinone due to enhanced electron-deficient quinone cores, which disrupt parasite redox homeostasis .

Advanced: How do microbial degradation pathways involving this compound inform environmental remediation strategies?

Answer:

- Sphingomonas xenophaga BN6 produces this compound as a redox mediator during aerobic degradation of naphthalene-2-sulfonate. This enhances anaerobic azo dye reduction, suggesting applications in bioremediation .

- Gene disruption studies (e.g., nsaC knockout) confirm 1,2-dihydroxynaphthalene as a precursor, highlighting enzymatic pathways for targeted pollutant degradation .

Basic: How can researchers validate the purity and identity of synthesized this compound derivatives?

Answer:

- Thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (4:1) or n-hexane:ethyl acetate (9:1) monitors reaction progress .

- NMR and HPLC are essential for structural confirmation and purity assessment (≥98% by peak integration), as demonstrated for 2-amino-3-carboxy-1,4-naphthoquinone .

Advanced: What computational tools elucidate the electronic and conformational properties of this compound derivatives?

Answer:

- Density functional theory (DFT) at the B3PW91/6-31+G(d) level predicts intramolecular H-bonding and charge distribution, validated by X-ray crystallography .

- Electrochemical simulations align with experimental voltammograms to model redox potentials and electron-transfer mechanisms .

Basic: What safety considerations are critical when handling this compound derivatives?

Answer:

- Hemolytic and nephrotoxic risks require in vitro cytotoxicity screening (e.g., isolated hepatocyte assays) before in vivo studies .

- Degradation products (e.g., tautomers like 2-hydroxy-1,4-naphthoquinone-4-imine) must be characterized for stability and toxicity .

Advanced: How can divergent reaction pathways be exploited to synthesize multifunctional this compound hybrids?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.